4-Phenyl-1,2-butanediol

Description

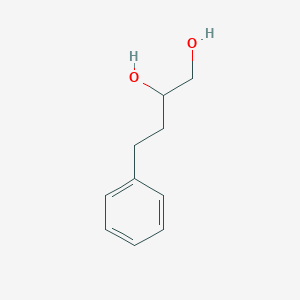

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHOBXZEBFBAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective and Diastereoselective Synthetic Methodologies for 4 Phenyl 1,2 Butanediol

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis introduces chirality into the molecule by using a small amount of a chiral catalyst. This is a highly efficient and widely employed strategy for producing enantiomerically enriched compounds from prochiral starting materials, such as 4-phenyl-1-butene.

The formation of the diol can be controlled by using metal catalysts coordinated to chiral ligands. These ligands create a chiral environment around the metal center, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. In the context of diol synthesis, this is most prominently exemplified by asymmetric dihydroxylation, where the choice of a specific chiral ligand directly determines which face of the alkene double bond is oxidized. Cinchona alkaloids and their derivatives are among the most successful ligands for this purpose, binding to the osmium catalyst to direct the hydroxylation process. nih.govwikipedia.org

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for achieving high stereocontrol. mdpi.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of 4-phenyl-1,2-butanediol, two primary enzymatic strategies are relevant:

Asymmetric reduction of a prochiral ketone: This approach involves the stereoselective reduction of a precursor like 4-phenyl-1-hydroxy-2-butanone. Ketoreductases (KREDs) or whole-cell systems containing these enzymes can reduce the carbonyl group to a hydroxyl group, establishing the C2 stereocenter with high enantiomeric purity. The stereochemistry of the resulting alcohol is dictated by the specific enzyme used.

Deracemization via a stereoinverting cascade: A more advanced strategy involves the deracemization of racemic this compound. This can be achieved using a dual-enzyme or whole-cell cascade. researchgate.net For instance, one enantiomer (e.g., the (S)-enantiomer) is selectively oxidized by an alcohol dehydrogenase to the intermediate ketone (4-phenyl-1-hydroxy-2-butanone). A second, highly stereoselective ketoreductase then reduces the ketone to the desired enantiomer (e.g., the (R)-enantiomer). nih.gov This process can theoretically convert a racemic mixture into a single enantiomer with 100% yield. researchgate.net

Table 1: Examples of Enzyme-Catalyzed Reactions for Chiral Diol Synthesis This table presents data from analogous reactions to illustrate the principles of enzymatic stereocontrol.

| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 99.0% | organic-chemistry.org |

The most prominent metal-catalyzed strategy for synthesizing this compound from its corresponding alkene is the Sharpless Asymmetric Dihydroxylation (AD). nih.govwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. nih.gov The reaction is rendered catalytic by the inclusion of a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), which regenerates the osmium(VIII) catalyst after each cycle. wikipedia.orgresearchgate.net

The enantioselectivity of the dihydroxylation is controlled by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α (containing the ligand (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product. nih.govwikipedia.org The reaction proceeds via a [3+2] cycloaddition of the osmium-ligand complex to the double bond of 4-phenyl-1-butene, followed by hydrolysis to release the diol. wikipedia.org This method is highly reliable and provides excellent enantioselectivity for a wide range of alkenes. nih.gov

Table 2: Sharpless Asymmetric Dihydroxylation of Terminal Alkenes This table provides representative outcomes for the Sharpless AD of terminal alkenes, analogous to 4-phenyl-1-butene.

| Substrate | AD-mix | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Styrene | AD-mix-β | (R)-1-phenyl-1,2-ethanediol | 97% |

| 1-Decene | AD-mix-β | (R)-1,2-decanediol | 97% |

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by a pre-existing chiral center within the substrate molecule. The existing stereocenter directs the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer.

For the synthesis of this compound, this could be achieved by starting with a molecule that already possesses a stereocenter at either the C1, C3, or C4 position. A common strategy involves the diastereoselective epoxidation of a chiral allylic or homoallylic alcohol, followed by regioselective ring-opening of the resulting epoxide. For instance, the Sharpless asymmetric epoxidation of a precursor like 4-phenyl-2-buten-1-ol (B11837811) would create a chiral epoxy alcohol. The hydroxyl group can then direct the nucleophilic ring-opening of the epoxide to form the C1-C2 diol moiety with a specific diastereoselectivity relative to the original alcohol's stereocenter. While this specific route does not directly yield this compound, the principle of using an existing chiral center to control the formation of new ones is a fundamental strategy in stereoselective synthesis. acs.org

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. When the reaction is stopped before completion (typically around 50% conversion), the unreacted starting material is enriched in the slower-reacting enantiomer, while the product is formed predominantly from the faster-reacting enantiomer.

Enzymatic kinetic resolution (EKR) is a widely used and highly efficient method for resolving racemic alcohols. Lipases are the most common class of enzymes used for this purpose due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.

The resolution of racemic this compound is typically achieved through enantioselective acylation. In this process, the racemic diol is treated with an acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer much faster than the other. For example, a lipase might selectively acylate the primary hydroxyl group of (R)-4-phenyl-1,2-butanediol to form (R)-1-acetoxy-4-phenyl-2-butanol, leaving the (S)-4-phenyl-1,2-butanediol largely unreacted. Separation of the resulting monoester from the unreacted alcohol effectively resolves the racemate. The choice of lipase and reaction conditions is critical for achieving high selectivity (expressed as the enantiomeric ratio, E).

Table 3: Lipase-Catalyzed Kinetic Resolution of Phenyl-Containing Alcohols This table shows data from representative substrates to illustrate the EKR principle.

| Racemic Alcohol | Lipase | Acyl Donor | Resolved Product (ee) | Unreacted Alcohol (ee) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | (R)-1-Phenylethyl acetate (>99%) | (S)-1-Phenylethanol (>99%) | |

| (±)-2-Phenyl-1-propanol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | (R)-2-Phenyl-1-propyl acetate (95%) | (S)-2-Phenyl-1-propanol (95%) |

Non-Enzymatic Kinetic Resolution Methodologies

Kinetic resolution is a pivotal technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of this compound, non-enzymatic methods offer powerful alternatives to biocatalysis, often providing access to either enantiomer with high selectivity through the use of synthetic chiral catalysts.

One prominent strategy involves the enantioselective acylation of the diol. Chiral N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for this purpose. A kinetic resolution of 1,2-diols that possess both primary and secondary hydroxyl groups can be achieved through an NHC-catalyzed oxidative acylation. acs.org This process involves a site- and enantioselective esterification, typically targeting the secondary alcohol, leaving the unreacted diol enriched in one enantiomer. acs.org

Another successful approach utilizes metal-based chiral catalysts. For instance, copper(II) complexes with chiral ligands, such as (R,R)-Ph-BOX, have been shown to be highly effective for the kinetic resolution of various 1,2-diols through monobenzoylation. acs.org The catalyst activates the diol, allowing for highly selective acylation. This method has demonstrated exceptional selectivity factors for hydrobenzoin (B188758) derivatives, which are structurally analogous to this compound. acs.org

Table 1: Examples of Non-Enzymatic Kinetic Resolution of 1,2-Diols

Catalyst System Reaction Type Substrate Class Key Findings Reference Chiral N-Heterocyclic Carbene (NHC) Oxidative Acylation Diols with primary & secondary alcohols Achieves site- and enantioselective esterification. wikipedia.org (R,R)-Ph-BOX-CuCl2 Benzoylation Aromatic & Aliphatic 1,2-diols Excellent selectivity factors (s > 98) for hydrobenzoin derivatives. acs.org

Chemo-Enzymatic Pathways for Diastereoisomer Preparation

Chemo-enzymatic strategies combine the strengths of traditional chemical synthesis and biocatalysis to create efficient and highly selective routes to chiral molecules. These pathways are particularly well-suited for preparing specific diastereomers of this compound by leveraging the unparalleled stereocontrol of enzymes.

A common approach begins with the chemical synthesis of a racemic mixture, followed by an enzymatic kinetic resolution. Lipases are widely used for this purpose due to their commercial availability, broad substrate acceptance, and high stability in organic solvents. nih.govnih.gov The kinetic resolution of racemic this compound can be accomplished via enantioselective acylation, where an enzyme like Pseudomonas cepacia lipase (PSL-C) selectively acylates one enantiomer, allowing for the separation of the unreacted diol and the newly formed ester, both in high enantiomeric purity. nih.gov

Alternatively, dynamic kinetic resolution (DKR) can be employed to theoretically achieve a 100% yield of a single desired stereoisomer. This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For the synthesis of diols, this often involves the reduction of a keto-intermediate. Ketoreductases (KREDs) can reduce a racemic α-hydroxy ketone with high diastereoselectivity. When coupled with a catalyst that racemizes the α-hydroxy ketone, the entire substrate pool can be converted into a single diol diastereomer. nih.gov This strategy is highly effective for producing chiral 1,2-diols with exceptional enantiomeric and diastereomeric purity. nih.govnih.gov

A fully biocatalytic two-step cascade can also be designed. For the analogous compound 1-phenylpropane-1,2-diol, a process utilizing a lyase followed by an alcohol dehydrogenase has been shown to produce all four possible stereoisomers in high purity by selecting the appropriate combination of enzymes. researchgate.net This powerful enzymatic approach highlights the potential for creating specific diastereomers of this compound from simple achiral precursors.

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of this compound focuses on methods that selectively functionalize the C1 and C2 positions of the butane (B89635) chain, avoiding reactions at other positions. The most direct and reliable method for achieving this is the dihydroxylation of the corresponding alkene, 4-phenyl-1-butene.

The Sharpless Asymmetric Dihydroxylation (SAD) stands as a premier method for this transformation, as it is both highly regioselective and enantioselective. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to convert an alkene into a vicinal diol. mdpi.com The reaction is highly predictable and reliable for terminal alkenes like 4-phenyl-1-butene, exclusively yielding the 1,2-diol.

The stereochemical outcome is controlled by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide access to either enantiomer of the diol product. mdpi.com

AD-mix-α , containing the ligand (DHQ)₂PHAL, typically yields the (R)-diol from terminal alkenes.

AD-mix-β , containing the ligand (DHQD)₂PHAL, typically yields the (S)-diol from the same substrates.

The reaction proceeds through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the diol and regenerate the catalyst with a stoichiometric co-oxidant like potassium ferricyanide. wikipedia.orgorganic-chemistry.org This methodology provides a robust and highly selective route to enantiopure isomers of this compound.

Table 2: Sharpless Asymmetric Dihydroxylation of Terminal Alkenes

Reagent Chiral Ligand Typical Product Stereochemistry Key Features Reference AD-mix-α (DHQ)2PHAL (R)-diol High enantioselectivity, predictable facial selectivity. pcimag.com AD-mix-β (DHQD)2PHAL (S)-diol Access to the opposite enantiomer with high selectivity. pcimag.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

A primary tenet of green chemistry is the use of catalysis, particularly biocatalysis. The chemo-enzymatic pathways described previously are inherently green. researchgate.net The use of enzymes like lipases and ketoreductases occurs under mild conditions (ambient temperature and pressure) and often in aqueous media, reducing the need for harsh reagents and volatile organic solvents. nih.govnih.gov Enzymes are biodegradable and derived from renewable resources, further enhancing the green profile of these synthetic routes.

The Sharpless Asymmetric Dihydroxylation, while using a toxic and expensive reagent (osmium tetroxide), has been refined to align with green principles. The modern protocol uses only a catalytic amount of osmium, which is continuously regenerated by a co-oxidant. This significantly reduces waste and the amount of heavy metal required. organic-chemistry.org

Further green considerations include the choice of solvents and starting materials. Developing synthetic routes that utilize water or other benign solvents is a key goal. nih.gov Furthermore, sourcing precursors from renewable feedstocks, such as bio-derived butanol or styrene, can contribute to a more sustainable lifecycle for this compound. pcimag.com The ideal green synthesis would combine these elements: a biocatalytic or highly efficient catalytic process, using benign solvents, operating at low energy, and starting from renewable materials to produce this compound with minimal waste.

Advanced Spectroscopic and Structural Elucidation of 4 Phenyl 1,2 Butanediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4-Phenyl-1,2-butanediol, NMR provides detailed information about its carbon framework, proton environments, and the spatial relationships between atoms, which is crucial for stereochemical assignments.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each nucleus. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum allow for the assignment of each proton in the this compound molecule.

Experimental ¹H NMR data for this compound has been reported and is detailed below. nii.ac.jp

Interactive Data Table: ¹H NMR Spectral Data of this compound in CDCl₃ nii.ac.jp To interact with the data, please view in a compatible browser.

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Connectivity |

|---|---|---|---|---|

| H-Ar | 7.27 | m | - | Protons on the phenyl ring |

| H-Ar | 7.16-7.20 | m | - | Protons on the phenyl ring |

| H-2 | 3.71 | m | - | CH(OH), coupled to H-1 and H-3 |

| H-1a | 3.63 | dd | 11.0, 3.0 | CH₂(OH), diastereotopic proton |

| H-1b | 3.45 | dd | 11.0, 7.5 | CH₂(OH), diastereotopic proton |

| H-4 | 2.70 | m | - | Benzylic CH₂, coupled to H-3 |

The phenyl protons (H-Ar) appear in the aromatic region (7.16-7.27 ppm). The proton on the stereogenic carbon (H-2) is observed around 3.71 ppm. The diastereotopic protons of the primary alcohol (H-1a and H-1b) show distinct signals as doublets of doublets, confirming their different chemical environments adjacent to the chiral center. The benzylic protons (H-4) and the adjacent methylene (B1212753) protons (H-3) appear further upfield.

While specific experimental ¹³C NMR data is not as readily available, the expected chemical shifts can be predicted based on the structure. The aromatic carbons would appear between 125-142 ppm, the carbon bearing the secondary alcohol (C-2) around 70-75 ppm, the carbon with the primary alcohol (C-1) around 65-70 ppm, and the aliphatic carbons (C-3 and C-4) in the 30-40 ppm range.

For definitive stereochemical assignment, particularly of the absolute configuration, derivatization with a chiral agent like α-methoxy-α-phenylacetic acid (MPA) is a common strategy. nih.govacs.org By forming bis-(R)- and bis-(S)-MPA esters of the diol, two diastereomers are created which exhibit distinct NMR spectra. Comparing the chemical shift differences (Δδ) between these diastereomers allows for the unambiguous determination of the absolute configuration of the original diol. acs.org

Two-dimensional (2D) NMR techniques are essential for mapping the complex network of couplings within a molecule, confirming connectivity and providing further stereochemical insights.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with H-4, thereby confirming the butane (B89635) chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (¹JCH). This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~3.71 ppm (H-2) would show a cross-peak to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for piecing together molecular fragments. In this compound, an HMBC spectrum would show correlations from the benzylic protons (H-4) to the aromatic carbons (C-ipso, C-ortho) and to C-2, confirming the placement of the phenyl group and the connectivity of the alkyl chain.

Together, these 2D NMR methods provide an irrefutable map of the molecule's constitution and are critical in the structural elucidation process. longdom.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing direct information about its absolute stereochemistry. thieme-connect.de

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. spectroscopyeurope.com While the phenyl group in this compound is an achiral chromophore, its placement adjacent to a stereocenter makes it sensitive to the chiral environment, often resulting in a characteristic CD spectrum (a Cotton effect).

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). mtoz-biolabs.com A match between the experimental and calculated spectra confirms the configuration. Although the specific CD spectrum for this compound is not detailed here, its known enantiomers serve as crucial reference compounds in the literature for determining the absolute configuration of newly discovered natural products by comparing their experimental and calculated electronic circular dichroism (ECD) curves. mdpi-res.comresearchgate.net

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of light. mgcub.ac.in This phenomenon provides confirmation of a molecule's chirality and is used to characterize its enantiomers. The specific rotation ([α]) is a standardized measure of this rotation. For the enantiomers of this compound, distinct optical rotation values have been reported, confirming their non-superimposable mirror-image relationship.

(R)-4-phenyl-1,2-butanediol: [α]²⁰D +33 researchgate.net

(S)-4-phenyl-1,2-butanediol: [α]²⁰D -34 researchgate.net

The equal magnitude and opposite signs of the specific rotation for the two enantiomers are characteristic of a pure enantiomeric pair and are fundamental for their identification and characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; IR spectroscopy measures absorption due to changes in the dipole moment, while Raman spectroscopy measures scattering due to changes in polarizability.

For this compound, IR and Raman spectra would confirm the presence of its key structural components: the hydroxyl groups, the phenyl ring, and the aliphatic alkyl chain. The expected vibrational signatures are summarized below.

Interactive Data Table: Expected Vibrational Frequencies for this compound To interact with the data, please view in a compatible browser.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H | Stretching | 3600-3200 (Broad) | IR (Strong), Raman (Weak) |

| Aromatic C-H | Stretching | 3100-3000 | IR (Medium), Raman (Strong) |

| Aliphatic C-H | Stretching | 3000-2850 | IR (Strong), Raman (Strong) |

| Aromatic C=C | Ring Stretching | 1600, 1475 | IR (Medium), Raman (Strong) |

| C-O | Stretching | 1260-1000 | IR (Strong), Raman (Weak) |

The broad O-H stretching band in the IR spectrum is a definitive indicator of the alcohol functional groups. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the phenyl and butane portions of the molecule. The characteristic aromatic C=C ring stretching modes and the strong C-O stretching bands further corroborate the assigned structure.

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of a compound, as well as for identifying and quantifying impurities. Advanced methods such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide highly detailed information crucial for the unambiguous characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars).

For this compound, with a molecular formula of C₁₀H₁₄O₂, the theoretical monoisotopic mass is calculated to be 166.09938 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass measurement within a very narrow tolerance, typically less than 5 parts per million (ppm). This high degree of accuracy provides strong evidence for the correct elemental composition, confirming the presence of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. nih.gov This capability is also critical for impurity profiling, as it allows for the assignment of elemental formulas to unknown trace components, aiding in their identification.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable insights into its chemical structure. nih.gov In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 167.1) is isolated and then subjected to collision-activated dissociation (CAD), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments helps to piece together the molecule's structure.

The fragmentation of this compound is expected to proceed through characteristic pathways for alcohols and phenylalkanes. Common fragmentation events would include the neutral loss of water (H₂O) and cleavages along the butanediol (B1596017) chain. The presence of the phenyl group often leads to the formation of stable benzylic or tropylium (B1234903) cations. wvu.edu Elucidating these pathways is key to confirming the connectivity of the atoms within the molecule. mdpi.com

X-ray Crystallography for Crystalline Forms and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be prepared in a single-crystal form, this technique can provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

A crucial application of X-ray crystallography for a chiral molecule like this compound is the determination of its absolute stereochemistry. By analyzing the diffraction pattern from a single crystal of one enantiomer (e.g., the (R)- or (S)- form), it is possible to unambiguously assign its configuration at the chiral center (C2). This is particularly important in fields where stereochemistry dictates biological activity. The analysis would also reveal detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an essential technique for separating the components of a mixture. For chiral compounds, specialized chiral chromatography is required to separate the enantiomers and determine the purity and enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the separation of enantiomers. phenomenex.com The technique relies on a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers of this compound, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. nih.gov Method development for this compound would involve screening various CSPs and mobile phase compositions (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) in normal-phase mode) to achieve baseline resolution between the two enantiomer peaks. sigmaaldrich.com Once separated, the area under each peak can be integrated to accurately determine the enantiomeric excess of the sample.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers. gcms.cz For non-volatile or highly polar compounds like diols, derivatization is typically required to increase their volatility and thermal stability. The two hydroxyl groups of this compound would be converted into less polar functional groups, such as trimethylsilyl (B98337) (TMS) ethers or trifluoroacetyl (TFA) esters, prior to analysis.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov The different interactions between the derivatized enantiomers and the chiral selector result in their separation. The choice of cyclodextrin derivative and the GC temperature program are critical parameters that must be optimized to achieve a successful separation and accurate determination of enantiomeric purity.

Reactivity and Chemical Transformations of 4 Phenyl 1,2 Butanediol

Chemoselective Functionalization of Hydroxyl Groups

The presence of both a primary and a secondary alcohol in 4-phenyl-1,2-butanediol allows for chemoselective reactions, where one hydroxyl group reacts preferentially over the other. Generally, primary alcohols are more reactive than secondary alcohols due to less steric hindrance. bham.ac.ukresearchgate.net This difference in reactivity enables the selective protection or functionalization of the primary hydroxyl group.

Selective Protection:

Protecting groups are often employed in multi-step syntheses to prevent unwanted reactions of the hydroxyl groups. researchgate.net Due to steric accessibility, the primary hydroxyl group can be selectively protected using bulky protecting groups. highfine.commdpi.com For instance, silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or trityl (Tr) ethers can be introduced under controlled conditions to preferentially react with the primary alcohol. highfine.com

Selective Acylation and Etherification:

Similarly, acylation and etherification reactions can be directed towards the primary hydroxyl group. The use of stannylene acetals as intermediates is a method for selectively acylating the primary hydroxyl group of a 1,2-diol. harvard.edu

The selective functionalization of hydroxyl groups is crucial in carbohydrate chemistry, where molecules often contain multiple hydroxyl groups with similar reactivities. researchgate.net While this compound is not a carbohydrate, the principles of selective protection and functionalization are transferable. The ability to differentiate between the primary and secondary hydroxyls is a key strategic element in the synthesis of complex molecules derived from this diol.

Stereospecific Reactions and Rearrangements

The stereochemistry of this compound, which can exist as different stereoisomers, plays a crucial role in its reactivity. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.orgmasterorganicchemistry.com

Enantioselective synthesis of all possible stereoisomers of similar compounds, like 1-phenyl-2,3-butanediol, has been accomplished through methods like Sharpless asymmetric epoxidation. tandfonline.com Such stereocontrolled syntheses are vital for producing optically pure compounds, which is particularly important in the pharmaceutical industry. acs.org While specific examples for this compound are not detailed in the provided results, the principles of stereoselective synthesis using chiral catalysts and reagents are broadly applicable to diols of this type. acs.orgresearchgate.net

Rearrangement reactions of diols can be initiated under various conditions, often involving acid catalysis. While specific rearrangement pathways for this compound are not extensively documented in the search results, analogous diol systems can undergo pinacol-type rearrangements or other skeletal reorganizations.

Deoxygenation and Olefin Formation Reactions

Deoxygenation of diols is a significant transformation that leads to the formation of alkenes (olefins) or saturated hydrocarbons. thieme-connect.de This can be achieved through various catalytic methods.

Catalytic Deoxygenation:

Methyltrioxorhenium (MTO) is a catalyst that can be used for the deoxygenation of vicinal diols to alkenes using dihydrogen (H2) as the reductant. acs.org This reaction is selective for cis cyclic diols, suggesting a mechanism involving a metallaoxetane intermediate. acs.org Another approach involves a light-induced strategy for the catalytic deoxygenation of unactivated aliphatic 1,2-diol derivatives via a spin-center shift (SCS) manifold. acs.org

Ruthenium-based homogeneous catalysts have also been employed for the selective deoxygenation of terminal diols to primary alcohols. researchgate.net The reaction often proceeds through an acid-catalyzed dehydration of the diol to an aldehyde, which is then hydrogenated. researchgate.net

The deoxydehydration (DODH) of biomass-derived polyols to produce valuable chemicals is an area of active research. mdpi.com This process often involves early metal-oxo catalysts containing elements like Rhenium (Re), Molybdenum (Mo), and Vanadium (V). researchgate.net

| Catalyst System | Reactant Type | Product | Reference |

| Methyltrioxorhenium (MTO) / H₂ | Vicinal diols | Alkenes | acs.org |

| Photoredox catalyst / H-atom transfer mediator | 1,2-diol derivatives | Deoxygenated products | acs.org |

| Ruthenium-based catalysts / H₂ | Terminal diols | Primary alcohols | researchgate.net |

| Rhenium, Molybdenum, Vanadium-oxo catalysts | Polyols | Alkenes, Dienes | researchgate.net |

Oxidation and Reduction Pathways

The hydroxyl groups of this compound can undergo both oxidation and reduction reactions.

Oxidation:

The oxidation of alcohols is a fundamental transformation in organic synthesis. bham.ac.uk Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. bham.ac.ukmasterorganicchemistry.com

Selective Oxidation: The primary alcohol in this compound is generally more reactive towards oxidation than the secondary alcohol. bham.ac.uk This allows for the selective oxidation of the primary hydroxyl group to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under Swern oxidation conditions. bham.ac.ukresearchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of a carboxylic acid. masterorganicchemistry.com Conversely, certain iron-based catalyst systems have been shown to selectively oxidize secondary alcohols over primary alcohols. researchgate.netrsc.org

| Oxidizing Agent Category | Primary Alcohol Product | Secondary Alcohol Product |

| "Weak" Oxidants (e.g., PCC, DMP, Swern) | Aldehyde | Ketone |

| "Strong" Oxidants (e.g., H₂CrO₄, KMnO₄) | Carboxylic Acid | Ketone |

Reduction:

The term "reduction" in the context of this compound typically refers to the deoxygenation of the hydroxyl groups, as discussed in the previous section. However, the phenyl group can be reduced to a cyclohexyl group under certain hydrogenation conditions, although this generally requires more forcing conditions than the reactions involving the hydroxyl groups. The reduction of related phenyl-substituted butanediols has been achieved using reagents like sodium borohydride. beilstein-journals.org

Cyclization and Heterocycle Formation from the this compound Scaffold

The 1,2-diol motif in this compound is a useful precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of cyclic ethers. For instance, acid-catalyzed dehydration of 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632) can lead to the formation of tetrahydrofuran (B95107) derivatives. researchgate.net

The diol can also be a starting material for the synthesis of epoxides (oxiranes), which are three-membered cyclic ethers. wikipedia.org Epoxides are valuable synthetic intermediates due to their reactivity towards nucleophiles, allowing for ring-opening reactions to introduce a variety of functional groups.

Furthermore, the hydroxyl groups can be converted into other functional groups that can then participate in cyclization reactions. For example, conversion of the diol to a dihalide or a tosylate followed by reaction with a dinucleophile can lead to the formation of various saturated heterocycles. While specific examples starting directly from this compound are not abundant in the provided search results, the general principles of using diols for heterocycle synthesis are well-established in organic chemistry.

Derivatization Strategies and Analogue Synthesis Based on 4 Phenyl 1,2 Butanediol

Synthesis of Chiral Esters and Ethers

The hydroxyl groups of 4-phenyl-1,2-butanediol are primary sites for esterification and etherification reactions, leading to the formation of chiral esters and ethers. These reactions can be tailored to be regioselective, targeting either the primary or the secondary alcohol, thereby providing access to a range of derivatives.

Esterification: Chiral esters of this compound can be synthesized through various methods, including reaction with acyl chlorides, carboxylic anhydrides, or carboxylic acids under acid- or base-catalyzed conditions. For instance, selective acylation of the primary hydroxyl group can be achieved by using sterically hindered acylating agents or by employing enzymatic catalysis. Lipases, for example, are known to exhibit high regioselectivity and enantioselectivity in the acylation of diols, offering a green and efficient route to chiral monoesters.

Etherification: The synthesis of chiral ethers from this compound can be accomplished through Williamson ether synthesis, where the diol is first converted to an alkoxide and then reacted with an alkyl halide. To achieve selective etherification of one hydroxyl group, a protecting group strategy is often employed. For example, the more reactive primary alcohol can be selectively protected, allowing the secondary alcohol to be converted to an ether. Subsequent deprotection yields the mono-ether derivative. The choice of protecting group and reaction conditions is crucial for achieving high yields and selectivity.

| Derivative Type | Reagents and Conditions | Product Type | Key Features |

| Chiral Esters | Acyl chlorides, carboxylic anhydrides, or carboxylic acids with acid/base catalysis. | Mono- or di-esters | Regioselectivity can be controlled by stoichiometry and reaction conditions. |

| Lipase (B570770) catalysis with a suitable acyl donor (e.g., vinyl acetate). | Enantiomerically enriched monoesters | High regioselectivity and enantioselectivity under mild conditions. | |

| Chiral Ethers | Alkyl halide and a base (e.g., NaH) for Williamson ether synthesis. | Mono- or di-ethers | Selective etherification often requires a protecting group strategy. |

| Protection of one hydroxyl group, followed by etherification and deprotection. | Regioselectively substituted ethers | Allows for the synthesis of specific mono-ether isomers. |

Formation of Cyclic Acetals, Ketals, and Other Heterocyclic Structures

The 1,2-diol motif in this compound is an ideal precursor for the formation of five-membered heterocyclic rings, particularly cyclic acetals and ketals, known as dioxolanes. These structures are often used as protecting groups for the diol functionality in multi-step syntheses.

The formation of cyclic acetals and ketals is typically achieved by reacting this compound with an aldehyde or a ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid. The reaction is reversible and is usually driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus.

The choice of the carbonyl compound determines the substituent at the 2-position of the resulting dioxolane ring. For instance, reaction with acetone (B3395972) yields an isopropylidene ketal (a dimethyl-substituted dioxolane), while reaction with benzaldehyde (B42025) affords a phenyl-substituted dioxolane. The stereochemistry of the diol is retained in the product, making this a useful method for creating chiral heterocyclic structures.

Beyond simple acetals and ketals, the diol functionality can be a starting point for the synthesis of other heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents can yield cyclic carbonates. Similarly, reactions with sulfur- or nitrogen-containing reagents can lead to the formation of corresponding sulfur- or nitrogen-based five-membered heterocycles, although these are less common than the oxygen-containing analogues.

| Carbonyl Compound | Catalyst | Heterocyclic Product |

| Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-4-(2-phenylethyl)-1,3-dioxolane |

| Benzaldehyde | Lewis Acid (e.g., BF₃·OEt₂) | 2-Phenyl-4-(2-phenylethyl)-1,3-dioxolane |

| Formaldehyde | Acid catalyst | 4-(2-Phenylethyl)-1,3-dioxolane |

Design and Synthesis of this compound-Derived Chiral Ligands

The chiral nature of this compound makes it an attractive scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. The C2-symmetry that can be derived from this diol is a common feature in many successful chiral ligands.

Phosphine Ligands: Chiral diphosphine ligands are a cornerstone of asymmetric hydrogenation and other transition metal-catalyzed reactions. A common strategy to synthesize such ligands from this compound would involve a two-step process. First, the hydroxyl groups are converted to good leaving groups, such as tosylates or mesylates. Subsequent nucleophilic substitution with a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂), would then yield the desired diphosphine ligand. The phenyl group on the backbone of the diol can influence the steric and electronic properties of the resulting ligand.

Bis(oxazoline) (BOX) Ligands: BOX ligands are another important class of C2-symmetric ligands used in a variety of asymmetric reactions. The synthesis of a BOX ligand from this compound would typically start with the conversion of the diol to a diamine with retention of stereochemistry. This can be achieved through a double Mitsunobu reaction with hydrazoic acid followed by reduction. The resulting chiral diamine can then be condensed with a dicarboxylic acid derivative, such as malononitrile (B47326) or diethyl malonate, to form the bis(oxazoline) rings.

Salen-type Ligands: Salen ligands are tetradentate Schiff base ligands that are readily synthesized and form stable complexes with a wide range of metals. To prepare a Salen-type ligand from this compound, the diol would first need to be converted to a chiral diamine, as described for the BOX ligand synthesis. The subsequent condensation of this diamine with two equivalents of a salicylaldehyde (B1680747) derivative would yield the desired chiral Salen ligand. The substituents on the salicylaldehyde can be varied to fine-tune the properties of the ligand.

| Ligand Type | Proposed Synthetic Precursor from this compound | Key Synthetic Transformation |

| Diphosphine | 4-Phenyl-1,2-bis(tosyloxy)butane | Nucleophilic substitution with a phosphide |

| Bis(oxazoline) (BOX) | (1S,2S)- or (1R,2R)-1-Phenyl-1,2-butanediamine | Condensation with a dicarbonyl compound |

| Salen | (1S,2S)- or (1R,2R)-1-Phenyl-1,2-butanediamine | Schiff base condensation with salicylaldehyde derivatives |

Preparation of Advanced Synthetic Intermediates for Complex Molecular Architectures

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. portico.orgnih.gov Its bifunctional nature allows for the introduction of chirality and the extension of the carbon skeleton in a controlled manner.

One common strategy is to use the diol to create a chiral template. For instance, the formation of a cyclic acetal (B89532) or ketal, as discussed in section 5.2, not only protects the diol but also introduces a new chiral center if an unsymmetrical ketone is used. The diastereoselectivity of subsequent reactions on other parts of the molecule can be influenced by the stereochemistry of this chiral auxiliary.

Furthermore, the hydroxyl groups can be chemically differentiated to allow for stepwise elaboration of the molecule. For example, selective tosylation of the primary alcohol, followed by nucleophilic substitution, allows for the introduction of a wide range of functional groups. The remaining secondary alcohol can then be oxidized to a ketone or subjected to other transformations.

The phenyl group also offers a handle for further modifications through aromatic substitution reactions, although the aliphatic chain is typically the primary site of reactivity. The combination of the chiral diol and the aromatic ring provides a rich platform for the construction of diverse and complex molecular architectures.

Computational and Theoretical Investigations of 4 Phenyl 1,2 Butanediol

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 4-phenyl-1,2-butanediol, rotations can occur around the C-C bonds of the butane (B89635) chain and the bond connecting the phenyl group to the chain. The goal is to map the potential energy surface to identify low-energy (stable) conformers and the energy barriers for interconversion between them.

The key dihedral angles determining the conformation of the butanediol (B1596017) backbone are O-C1-C2-C3 and C1-C2-C3-C4. The orientation of the two hydroxyl groups relative to each other is of particular interest, as it governs the potential for intramolecular hydrogen bonding, which can significantly stabilize certain conformers. In studies of similar small diols like 1,2-ethanediol (B42446) and 1,2-butanediol, conformers are often described by the sequence of gauche (g, dihedral angle of approx. ±60°) and anti/trans (t, dihedral angle of approx. 180°) arrangements.

A theoretical study on a related molecule, 1,2-butanediol, would typically identify numerous conformers. The stability of these conformers is influenced by a balance of steric hindrance, dipole-dipole interactions, and the formation of intramolecular hydrogen bonds. In this compound, the bulky phenyl group introduces further steric constraints that influence the preferred conformations of the aliphatic chain. The most stable conformers are often those that can form an intramolecular hydrogen bond between the two hydroxyl groups, typically involving a gauche arrangement of the O-C-C-O backbone.

Table 1: Illustrative Relative Energies of Conformers for a Generic 1,2-Alkanediol This table is a hypothetical representation based on typical findings for similar diols and does not represent actual calculated data for this compound.

| Conformer Description (Backbone Dihedrals) | Relative Energy (kJ/mol) | Intramolecular H-Bond Present |

|---|---|---|

| gauche, gauche (g,g) | 0.00 | Yes |

| gauche, trans (g,t) | 4.5 | Yes |

| trans, gauche (t,g) | 8.2 | No |

| trans, trans (t,t) | 12.5 | No |

Electronic Structure Calculations (e.g., Density Functional Theory - DFT) for Reactivity Prediction and Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would be distributed over the aromatic ring's anti-bonding system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. In this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as hydrogen bond donors.

Table 2: Illustrative Global Reactivity Descriptors (Calculated via DFT) This table provides typical descriptors that would be calculated for a molecule like this compound and does not represent actual data.

| Descriptor | Definition | Typical Interpretation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher value indicates stronger electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates stronger electron-accepting ability |

| HOMO-LUMO Gap | ELUMO - EHOMO | Smaller gap suggests higher chemical reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the propensity of a species to accept electrons |

Prediction and Validation of Spectroscopic Properties

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can be used to validate theoretical structures against experimental findings. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrational modes would include the O-H stretching of the hydroxyl groups (typically around 3200-3600 cm⁻¹), C-H stretching from the aromatic ring and aliphatic chain (2850-3100 cm⁻¹), C=C stretching from the phenyl ring (~1450-1600 cm⁻¹), and C-O stretching (1050-1250 cm⁻¹). The calculated frequency for the O-H stretch is particularly sensitive to whether an intramolecular hydrogen bond is present; bonded O-H stretches appear at lower frequencies than free O-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. acs.org The predicted shifts for different conformers can be averaged, weighted by their calculated Boltzmann population at a given temperature, to produce a final predicted spectrum. uncw.edu This allows for direct comparison with experimental spectra, helping to confirm the dominant solution-phase conformation. For this compound, key ¹H NMR signals would include the aromatic protons (7.1-7.3 ppm), the protons on the carbon atoms bearing the hydroxyl groups, and the aliphatic protons of the ethyl linker.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring potential reaction pathways, identifying intermediate structures, and calculating the activation energies associated with transition states. For diols, a common reaction is acid-catalyzed dehydration. rsc.org

For this compound, dehydration could potentially lead to the formation of an epoxide, an aldehyde (via a pinacol-like rearrangement), or an unsaturated alcohol. A computational study would model these pathways by:

Locating Reactants, Products, and Intermediates: The geometries of all stable species along a proposed reaction coordinate are optimized to find their minimum energy structures.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS structure is critical for understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), which is the primary determinant of the reaction rate.

In a study of the deoxydehydration of cyclic trans-diols catalyzed by a vanadium complex, DFT calculations were used to map out the reaction mechanism. nih.govresearchgate.net The study found that the reaction proceeds through a stepwise cleavage of the C-O bonds via a triplet state, and the calculations identified the rate-determining transition state and its associated free energy barrier of 31.7 kcal/mol. chemrxiv.org A similar approach could be applied to model reactions of this compound to determine the most favorable reaction products and the conditions required to form them.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanical calculations are excellent for analyzing individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. aip.org MD simulations model the movements of atoms and molecules over time based on a classical force field.

For this compound, an amphiphilic molecule, MD simulations would be particularly insightful for understanding its behavior in different solvents, such as water or a nonpolar organic solvent. aps.org

In an aqueous solution, MD simulations could reveal:

Solvation Structure: How water molecules arrange around the hydrophilic diol group versus the hydrophobic phenyl group. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the diol's hydroxyl groups and surrounding water molecules.

Self-Assembly: At higher concentrations, simulations could predict whether this compound molecules aggregate to form micelles or other structures, sequestering their hydrophobic phenyl-ethyl tails away from the water. aip.org

In a nonpolar solvent, simulations could show:

Solute-Solvent Interactions: The nature of the weaker van der Waals interactions between the solute and solvent.

Intramolecular vs. Intermolecular Hydrogen Bonding: Whether the diol is more likely to form intramolecular hydrogen bonds or intermolecular hydrogen bonds with other diol molecules, which could lead to aggregation.

These simulations provide a dynamic picture of the molecule's behavior that complements the static, gas-phase information often derived from DFT calculations.

Applications of 4 Phenyl 1,2 Butanediol in Contemporary Chemical Synthesis and Material Science

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The primary and most well-documented application of 4-Phenyl-1,2-butanediol is as a chiral building block and synthetic intermediate. In this role, the inherent chirality of the molecule is leveraged to construct more complex, enantiomerically pure target molecules. Its utility is particularly noted in the synthesis of modified amino acids and dipeptide isosteres, which are crucial components in the development of pharmaceuticals, such as protease inhibitors.

Detailed research findings show that derivatives of this compound serve as key intermediates in multi-step synthetic pathways. For example, the enantioselective synthesis of the 1,2-acetonide of (2S,3R)-3-N-Boc-3-amino-4-phenyl-1,2-butanediol has been reported as a stereocontrolled route to valuable aminodiols. acs.orgresearchgate.net These aminodiol structures are mimics of the transition state in enzyme-catalyzed reactions and are central to the design of drugs targeting enzymes like HIV-1 protease and renin. acs.orgacs.org

A European patent further details the use of (2R,3S)-3-(N-benzoyl)-amino-4-phenyl-1,2-butanediol as a precursor for producing optically active 2-aminopropanal compounds. google.com In this process, the diol is subjected to oxidative cleavage, typically using sodium periodate, to yield the desired chiral aldehyde. google.com This transformation highlights the role of the this compound backbone as a scaffold to set the stereochemistry before being converted into another functional group.

Furthermore, both (R)- and (S)-enantiomers of this compound have been synthesized and used as reference compounds to determine the absolute configuration of newly discovered marine natural products, demonstrating their importance in the field of stereochemical analysis. mdpi-res.commdpi-res.com

Table 1: Documented Applications of this compound Derivatives in Asymmetric Synthesis

| Derivative | Application Area | Target Molecule/Class | Reference |

| (2S,3R)-3-N-Boc-3-amino-4-phenyl-1,2-butanediol | Medicinal Chemistry | HIV-1 Protease Inhibitors, Renin Inhibitors | acs.orgacs.org |

| (2R,3S)-3-(N-benzoyl)-amino-4-phenyl-1,2-butanediol | Chiral Synthesis | Optically Active 2-Aminopropanal | google.com |

| (R)- and (S)-4-phenyl-1,2-butanediol | Natural Product Chemistry | Stereochemical determination of Hepialiamide A | mdpi-res.commdpi-res.com |

Ligand Precursor for Asymmetric Catalysis

Ligand precursors are molecules designed to be converted into chiral ligands, which then coordinate with a metal center to form an asymmetric catalyst. These catalysts are capable of inducing chirality in a product, leading to a high enantiomeric excess of one stereoisomer. Diols are a common class of ligand precursors. However, based on available scientific literature, there are no specific, detailed research findings documenting the use of this compound as a ligand precursor for asymmetric catalysis.

Component in the Synthesis of Specialty Polymers and Advanced Materials

Diols are fundamental monomers in the production of a wide range of polymers, including polyesters and polyurethanes. The structure of the diol can significantly influence the final properties of the material, such as its thermal stability, mechanical strength, and biodegradability. While research into specialty polymers is extensive, the scientific literature does not currently provide specific examples or detailed studies on the incorporation of this compound as a monomer or component in the synthesis of specialty polymers or advanced materials.

Precursor for Bio-Based Chemical Production and Sustainable Manufacturing (e.g., in enzymatic cascade reactions)

Sustainable manufacturing and green chemistry often utilize enzymatic cascade reactions to produce valuable chemicals from renewable feedstocks. These biocatalytic processes offer advantages in selectivity and environmental impact over traditional chemical methods. While there is growing interest in the enzymatic production of various diols, current research available in the public domain does not specifically detail the use of this compound as a precursor in enzymatic cascades or its production through bio-based routes.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions are fundamental to the creation of host-guest systems, molecular machines, and self-assembling materials. The functional groups and stereochemistry of molecules like this compound could potentially allow it to participate in such interactions. However, there is a lack of specific research in the scientific literature describing the role or application of this compound in the fields of supramolecular chemistry and host-guest systems.

Future Research Directions and Unaddressed Challenges in 4 Phenyl 1,2 Butanediol Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

A primary challenge in the broader application of 4-phenyl-1,2-butanediol lies in the development of synthetic routes that are not only efficient but also environmentally benign and economically viable. Future research will likely focus on biocatalysis and chemoenzymatic strategies to meet these criteria.

Biocatalytic and Chemoenzymatic Approaches:

The use of enzymes and whole-cell systems offers a promising green alternative to traditional chemical synthesis. Research into the biocatalytic production of related aromatic vicinal diols has demonstrated the potential of this approach. For instance, cascade biocatalysis involving styrene monooxygenase and epoxide hydrolase has been effectively used for the enantioselective dihydroxylation of various aryl olefins, yielding chiral vicinal diols with high enantiomeric excess and yields. researchgate.net Similarly, one-pot multi-step enzymatic processes, combining oxidation, hydroxymethylation, and reduction, have been developed for the synthesis of optically active α-aryl vicinal diols. researchgate.net

A particularly relevant avenue for future investigation is the application of microbial stereoinversion. This technique has been successfully demonstrated for the production of optically active 1,2-diols from their racemic mixtures. Notably, Candida parapsilosis has been shown to produce (S)-4-phenyl-1,2-butanediol from the racemate with a 100% isomer yield. tandfonline.com This process involves the (R)-specific oxidation of the diol to the corresponding α-hydroxy ketone, followed by an (S)-specific reduction to yield the (S)-enantiomer. tandfonline.com Further optimization of such microbial systems and the exploration of a wider range of microorganisms could lead to highly efficient and scalable production methods for enantiopure this compound.

| Sustainable Synthesis Strategy | Key Advantages | Potential Research Focus for this compound |

| Cascade Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Development of enzyme cascades for the direct conversion of styrene derivatives to this compound. |

| One-Pot Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical catalysts. | Designing hybrid catalytic systems for efficient synthesis from readily available starting materials. |

| Microbial Stereoinversion | High yields and enantiomeric excess from racemic mixtures. | Strain improvement and process optimization for large-scale production of enantiopure this compound. tandfonline.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, a deeper understanding of the reactivity of this compound is essential for expanding its utility. Future research is expected to explore unconventional transformations that can lead to novel molecular architectures.

Oxidative Cleavage:

The oxidative cleavage of vicinal diols is a fundamental transformation that can yield valuable carbonyl compounds. libretexts.orgdoubtnut.com While this reaction is well-established, its application to this compound, particularly in a selective and sustainable manner, warrants further investigation. The use of metal-free, aerobic photooxidative cleavage methods, for example, employing catalysts like 2-chloroanthraquinone with molecular oxygen as the terminal oxidant, presents a green alternative to traditional stoichiometric oxidants. organic-chemistry.org The application of such methods to this compound could provide efficient access to valuable carboxylic acid derivatives. organic-chemistry.org Furthermore, heterogeneous catalysts, such as iron-based zeolites, have shown promise in the oxidative cleavage of vicinal diols with hydrogen peroxide, offering advantages in terms of catalyst recyclability. desy.de

Radical-Mediated Transformations:

The exploration of radical-mediated reactions of this compound represents a frontier in its chemistry. Radical reactions can enable unique bond formations and functionalizations that are not accessible through traditional ionic pathways. For instance, radical-mediated C-H functionalization has been utilized for the synthesis of 1,3-diols from alcohols. msu.edusemanticscholar.org Investigating similar strategies with this compound could lead to the development of novel methods for the synthesis of more complex polyol structures.

Expansion of Catalytic Applications to Broader Substrate Scopes

The chiral nature of this compound makes it a prime candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary.

Chiral Ligands and Auxiliaries:

Chiral diols are foundational in the development of ligands for asymmetric catalysis. nih.gov The synthesis of novel chiral ligands derived from this compound could lead to the development of highly efficient catalysts for a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The phenyl group in this compound can provide beneficial steric and electronic properties to a catalyst, potentially leading to high levels of enantioselectivity.

As a chiral auxiliary, this compound can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The development of efficient methods for the attachment and removal of this compound as an auxiliary would be a key area of research.

| Catalytic Application | Potential Role of this compound | Future Research Directions |

| Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment. | Synthesis of phosphine, amine, or N-heterocyclic carbene ligands incorporating the this compound backbone and their application in asymmetric catalysis. |

| Chiral Auxiliary | Temporary attachment to a substrate to control stereoselectivity. | Development of efficient methods for the derivatization of substrates with this compound and subsequent cleavage. |

| Organocatalyst | Acting as a chiral Brønsted acid or through hydrogen bonding interactions. | Exploration of this compound and its derivatives as catalysts for enantioselective reactions. |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. Integrating the synthesis of this compound into flow chemistry platforms is a logical next step in its development.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. The modular nature of flow chemistry setups also allows for the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates.

Future research in this area will focus on developing robust and scalable flow processes for the synthesis of this compound and its derivatives. This will involve the optimization of reaction conditions in flow reactors and the potential use of immobilized catalysts or reagents to facilitate continuous operation and product purification.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new reactions. Advanced characterization techniques that allow for in situ, real-time monitoring of reactions will play a pivotal role in this endeavor.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products as a function of time. This data can be used to determine reaction kinetics and elucidate reaction pathways. High-throughput assays, such as fluorescence-based methods, can also be employed for the rapid screening of reaction conditions and for determining the enantiomeric excess of chiral products. bath.ac.uk

The application of these advanced analytical techniques to the study of this compound chemistry will provide unprecedented insights into reaction mechanisms and will accelerate the development of new and improved synthetic methods.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-phenyl-1,2-butanediol, and how can purity be optimized?

- Methodological Answer : Common routes include benzyloxy protection strategies, as seen in the synthesis of (R)-4-benzyloxy-1,2-butanediol via stereoselective alkylation followed by deprotection . Purity optimization involves chromatographic techniques (e.g., HPLC) and spectroscopic validation (¹H/¹³C NMR) to confirm stereochemical integrity and remove byproducts. Evidence from thiadiazole derivatization studies suggests coupling with thiol-reactive groups can enhance isolation efficiency .

Q. How is rotational isomerism in this compound characterized experimentally?

- Methodological Answer : Rotational isomers are identified using vibrational spectroscopy (Raman and IR) to detect conformational energy barriers, as demonstrated in studies on structurally similar 1,2-propanediol . Low-temperature solid-state Raman spectroscopy (e.g., at 93 K) can stabilize specific conformers for analysis. Computational modeling (DFT) further aids in assigning vibrational modes to specific rotamers.

Advanced Research Questions

Q. What role does this compound play as a dienophile in Diels-Alder reactions, and how does stereochemistry influence reactivity?

- Methodological Answer : In Diels-Alder reactions, derivatives like 4-phenyl-1,2,4-triazoline-3,5-dione act as electron-deficient dienophiles, forming stable adducts with dienes (e.g., anthracene) . Stereochemical variations in the diol backbone (e.g., R vs. S configurations) alter electron density distribution, impacting reaction kinetics. Kinetic studies using pseudo-first-order approximations and HPLC monitoring are recommended to quantify enantiomeric selectivity .

Q. How can contradictions in isomer distribution data be resolved during stability studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects on equilibrium. A combined approach using dynamic NMR (DNMR) to track isomer interconversion rates and differential scanning calorimetry (DSC) to assess thermal stability is critical . For example, polar solvents like DMSO stabilize specific rotamers, while non-polar solvents favor others.

Q. What are the metabolic oxidation pathways of this compound, and how do they compare to structurally related diols?

- Methodological Answer : Oxidation pathways involve cytochrome P450-mediated conversion to quinones or phenylketones, as observed in studies on 4-(2-phenylethynyl)phenol derivatives . Comparative analyses with 1,3-butanediol (via LC-MS metabolomics) reveal distinct hepatic clearance rates, necessitating in vitro microsomal assays to map metabolite profiles .

Q. What strategies mitigate side reactions during derivatization of this compound for pharmacological applications?

- Methodological Answer : Side reactions (e.g., over-oxidation) are minimized using protecting groups like tert-butyldimethylsilyl (TBS) ethers. For thiol-ene click chemistry, stoichiometric control and inert atmospheres (N₂/Ar) prevent disulfide formation, as validated in triazole-thione derivative syntheses . Real-time monitoring via FT-IR ensures reaction fidelity.

Data Analysis and Interpretation

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling correlate structural features (e.g., logP, H-bond donors) with targets like cyclooxygenase-2 (COX-2). Validation requires in vitro assays (e.g., COX-2 inhibition ELISA) and cross-referencing with crystallographic data from adducts like vitamin D3 complexes .

Q. What experimental designs are optimal for studying the neuropharmacological effects of this compound metabolites?

- Methodological Answer : Use in vivo rodent models with intracerebral microdialysis to monitor neurotransmitter levels (dopamine, serotonin) post-administration. Pair with ex vivo brain slice electrophysiology to assess synaptic plasticity changes. Triangulate data with behavioral assays (e.g., forced swim test) to link metabolic activity to phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.